molecular formula C12H14N2O2 B1318109 Spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one CAS No. 84060-09-3

Spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one

Cat. No. B1318109
CAS RN: 84060-09-3
M. Wt: 218.25 g/mol
InChI Key: NHUBGKMFTPUSRP-UHFFFAOYSA-N
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Description

“Spiro[4H-3,1-benzoxazine-4,4’-piperidin]-2(1H)-one” is a compound that has been evaluated for its antihypertensive activity . It is a part of a series of 4’-substituted spiro compounds .


Synthesis Analysis

The basic ring system of “Spiro[4H-3,1-benzoxazine-4,4’-piperidin]-2(1H)-one” was prepared in one step by condensation of dilithiated (tert-butoxycarbonyl)aniline with (tert-butoxycarbonyl)piperidinone . After deprotection, the resulting compound was condensed with epoxides or alkyl halides to furnish the title compounds .


Chemical Reactions Analysis

When “Spiro[4H-3,1-benzoxazine-4,4’-piperidin]-2(1H)-one” derivatives were treated with POCl_3, they yielded 1,2,3,4-tetrahydro-2,9-diazaphenanthrene derivatives through a novel rearrangement . The reaction is suggested to proceed via the formation of an isocyanate by dehydrative cleavage of the oxazinone ring with POCl_3 .

Safety and Hazards

For safety, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling "Spiro[4H-3,1-benzoxazine-4,4’-piperidin]-2(1H)-one" . Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is recommended . All sources of ignition should be removed, personnel should be evacuated to safe areas, and people should be kept away from and upwind of spill/leak .

Future Directions

Based on the available information, future research could focus on further elucidating the structure-activity relationships in the series of 4’-substituted spiro compounds . Additionally, more research could be conducted to understand the central and peripheral mechanisms of action of the most active compound .

properties

IUPAC Name

spiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c15-11-14-10-4-2-1-3-9(10)12(16-11)5-7-13-8-6-12/h1-4,13H,5-8H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHUBGKMFTPUSRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12C3=CC=CC=C3NC(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00516510
Record name Spiro[3,1-benzoxazine-4,4'-piperidin]-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00516510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one

CAS RN

84060-09-3
Record name Spiro[3,1-benzoxazine-4,4'-piperidin]-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00516510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

tert-Butyl 2-oxo-1,2-dihydrospiro[benzo[d][1,3]oxazine-4,4′-piperidine]-1′-carboxylate (6.71 g, 21.1 mmol) (A3) was dissolved in dichloromethane (50 mL), treated with trifluoroacetic acid (20 mL) and stirred at room temperature for 45 min. The reaction was concentrated under reduced pressure, re-dissolved in acetonitrile and re-concentrated under reduced pressure. The crude TFA salt was cooled in an ice water bath, dissolved in ice-cold saturated brine (20 mL) and H2O (50 mL) and basified with ice-cold 35% NaOH (aq). A small amount of product (obtained from extraction with 50 mL ethyl acetate) was added to the aqueous layer to initiate crystallization. The suspension obtained was cooled in an ice-H2O bath, filtered, rinsed with ice-cold H2O and dried to afford spiro[benzo[d][1,3]oxazine-4,4′-piperidin]-2(1H)-one (A4) free base as a white crystalline solid. Additional free base was obtained via extraction of the mother liquor with ethyl acetate (10×50 mL) and subsequent trituration of the crude free base with acetonitrile (overall yield=84%). LC/MS m/z 219.2 [M+H]+, retention time 0.58 min (RP-C18, 10-99% CH3CN/0.05% TFA); 1H-NMR (400 MHz, DMSO-d6) δ 10.17 (br s, 1H), 7.23 (m, 2H), 7.02 (m, 1H), 6.87 (dd, J=8.2, 1.2 Hz, 1H), 2.89 (m, 2H), 2.82 (m, 2H), 1.84 (m, 4H).
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What sparked the interest in Spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one derivatives as potential antihypertensive agents?

A1: Researchers were initially drawn to the spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one scaffold due to its potential to interact with various biological targets involved in blood pressure regulation. The presence of both a piperidine ring and a benzoxazine moiety within the structure offered possibilities for diverse substitutions and subsequent modulation of pharmacological activity.

Q2: How do structural modifications on the spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one scaffold influence its antihypertensive activity?

A2: Studies exploring structure-activity relationships (SAR) revealed that modifications at the 4'-position of the spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one ring system significantly impact antihypertensive activity [, ]. For instance, introducing a (2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl) substituent at the 4'-position resulted in a compound (dl-erythro-4'-[2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl]spiro [4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one) with notable antihypertensive effects in spontaneously hypertensive rats (SHR) []. Further research investigated modifications around this lead compound to elucidate the key structural features responsible for its activity.

Q3: What are the potential mechanisms of action of these compounds in lowering blood pressure?

A3: While the precise mechanisms of action remain under investigation, preliminary findings suggest that compounds like dl-erythro-4'-[2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl]spiro [4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one may exert their antihypertensive effects through a combination of central and peripheral mechanisms []. This suggests interactions with multiple pathways involved in blood pressure regulation, potentially offering therapeutic advantages.

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